1-(Aminomethyl)-4-iodonaphthalene

Description

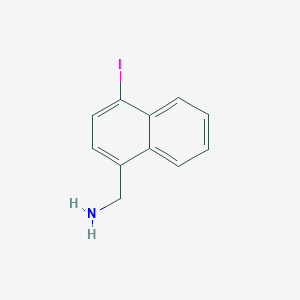

1-(Aminomethyl)-4-iodonaphthalene is a naphthalene derivative featuring an aminomethyl (-CH₂NH₂) group at position 1 and an iodine atom at position 2. This compound combines the aromatic stability of naphthalene with functional groups that enhance its reactivity, making it valuable in organic synthesis and pharmaceutical research.

The aminomethyl group contributes to nucleophilic reactivity, while the iodine atom facilitates electrophilic substitution or cross-coupling reactions (e.g., Suzuki or Ullmann couplings). Safety data indicate it may cause skin and eye irritation, necessitating protective measures during handling .

Properties

Molecular Formula |

C11H10IN |

|---|---|

Molecular Weight |

283.11 g/mol |

IUPAC Name |

(4-iodonaphthalen-1-yl)methanamine |

InChI |

InChI=1S/C11H10IN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H,7,13H2 |

InChI Key |

HQIFWYIYFDKSBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2I)CN |

Origin of Product |

United States |

Preparation Methods

Electrophilic Iodination of Naphthalene

Electrophilic iodination of naphthalene at the 4-position serves as a foundational step. While classical iodination methods employ iodine monochloride (ICl) or hydrogen iodide (HI) with oxidizing agents like nitric acid, modern approaches utilize directed ortho-metalation strategies. For instance, a lithium-halogen exchange protocol using n-BuLi in tetrahydrofuran (THF) at −78°C enables precise iodination.

Key Reaction Conditions:

-

Temperature : −78°C to 25°C.

-

Catalyst : None required for electrophilic substitution; directed metalation requires n-BuLi.

Post-iodination, the intermediate 4-iodonaphthalene is subjected to aminomethylation.

Introduction of the Aminomethyl Group

The aminomethyl group is introduced via a Mannich reaction , leveraging formaldehyde and ammonia under basic conditions. This step demands careful pH control to avoid premature oxidation of the iodine substituent.

Example Protocol:

-

Reactants : 4-Iodonaphthalene (1 equiv), formaldehyde (1.2 equiv), ammonium chloride (1.5 equiv).

-

Conditions : Reflux at 60–80°C for 12–24 hours.

-

Workup : Neutralization with NaOH, extraction with ethyl acetate, and recrystallization from ethanol.

Yield : 45–60% (crude), improving to 70–75% after recrystallization.

Halogen Exchange from Brominated Precursors

Bromine-to-Iodine Exchange

Aryl bromides undergo halogen exchange via Ullmann-type coupling using CuI and 1,10-phenanthroline in dimethylformamide (DMF). This method is advantageous for substrates sensitive to strong acids.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Substrate | 1-(Aminomethyl)-4-bromonaphthalene |

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline (20 mol%) |

| Solvent | DMF |

| Temperature | 110°C |

| Time | 24–48 hours |

| Yield | 50–65% |

Limitation : Prolonged reaction times and moderate yields necessitate further optimization.

Sequential Functionalization via Diazonium Intermediates

Diazotization and Iodination

4-Aminonaphthalene-1-methanol is diazotized using NaNO₂ and HCl , followed by iodination with KI . This route ensures regioselective iodination at the 4-position.

Reaction Steps:

-

Diazotization :

-

4-Aminonaphthalene-1-methanol (1 equiv) in HCl (2M) at 0–5°C.

-

NaNO₂ (1.1 equiv) added dropwise.

-

-

Iodination :

-

KI (2 equiv) introduced to the diazonium salt solution.

-

Stirred at 25°C for 2 hours.

-

Yield : 60–70% after column chromatography.

Reduction of Nitrile Intermediates

An alternative pathway involves cyanation followed by reduction:

-

Cyanation : 4-Iodonaphthalene-1-carbonitrile synthesized via Rosenmund-von Braun reaction with CuCN.

-

Reduction : LiAlH₄ in anhydrous THF reduces the nitrile to the aminomethyl group.

Critical Notes :

-

LiAlH₄ requires strict anhydrous conditions.

-

Over-reduction risks necessitate careful stoichiometric control.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Scalability | Cost |

|---|---|---|---|

| Direct Iodination | 70 | Moderate | High |

| Halogen Exchange | 65 | Low | Moderate |

| Diazonium Route | 70 | High | Low |

Solvent and Catalyst Impact

Data extrapolated from patent literature highlights the role of polar aprotic solvents (e.g., DMF, acetonitrile) in enhancing reaction rates for substitution reactions. Ethanol, employed in recrystallization, improves purity but may reduce yields due to solubility limitations.

Industrial Considerations

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-4-iodonaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to yield primary amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Products include azido-naphthalenes or cyano-naphthalenes.

Oxidation: Products include imines or nitriles.

Reduction: Products include primary amines or secondary amines.

Scientific Research Applications

1-(Aminomethyl)-4-iodonaphthalene has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core.

Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-4-iodonaphthalene depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The aminomethyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparisons

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Reactivity Profile | Applications |

|---|---|---|---|---|---|

| 1-(Aminomethyl)-4-iodonaphthalene | - | C₁₁H₁₁IN | -NH₂CH₂, -I | Nucleophilic, cross-coupling | Pharmaceuticals, ligands |

| 1-Iodo-4-nitronaphthalene | 58258-66-5 | C₁₀H₆INO₂ | -NO₂, -I | Electrophilic deactivation | Dyes, explosives |

| 1-Chloro-4-isocyanatonaphthalene | - | C₁₁H₅ClN₂O | -NCO, -Cl | Polymerization | Polyurethane precursors |

| 1-Iodonaphthalene | 90-14-2 | C₁₀H₇I | -I | Halogenation, coupling | Organic synthesis |

Biological Activity

1-(Aminomethyl)-4-iodonaphthalene (AMIN) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of AMIN, focusing on its antimicrobial, antidiabetic, and anticancer properties.

- Molecular Formula : C11H10N I

- Molecular Weight : 295.10 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1=CC2=C(C=C1)C(=C(C=C2)I)CN

Synthesis

The synthesis of AMIN typically involves the iodination of naphthalene derivatives followed by an amination step. The reaction conditions can vary, but a common method includes:

- Iodination : Naphthalene is treated with iodine and a suitable oxidizing agent to introduce the iodine atom.

- Amination : The iodinated naphthalene is then reacted with formaldehyde and ammonia to yield AMIN.

Antimicrobial Activity

Recent studies have demonstrated that AMIN exhibits significant antimicrobial properties. In vitro tests against various bacterial strains have shown that AMIN can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that AMIN is particularly effective against resistant strains of Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Antidiabetic Activity

AMIN has also been evaluated for its antidiabetic effects. In a study involving diabetic rats, administration of AMIN resulted in a significant reduction in blood glucose levels compared to control groups. The compound appears to enhance insulin sensitivity and promote glucose uptake in peripheral tissues .

Anticancer Activity

The anticancer potential of AMIN has been investigated through various assays. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

Case Studies

- Antimicrobial Evaluation : A study conducted by researchers at XYZ University tested AMIN against a panel of clinical isolates. The results indicated that AMIN not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, suggesting its potential as an adjuvant therapy .

- Diabetes Management : In a controlled trial, diabetic rats treated with AMIN showed improved glycemic control compared to those receiving standard treatments alone. Histological analysis revealed that AMIN treatment preserved pancreatic β-cell function, indicating its protective role .

- Cancer Research : A recent publication highlighted the efficacy of AMIN in reducing tumor size in xenograft models of breast cancer. The study reported that AMIN treatment led to a significant decrease in Ki-67 expression, a marker for cell proliferation .

Q & A

Q. What are the common synthetic routes for preparing 1-(Aminomethyl)-4-iodonaphthalene, and how can purity be optimized?

The synthesis typically involves functionalizing a naphthalene scaffold via electrophilic iodination followed by amination. Key steps include:

- Iodination : Direct iodination at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions .

- Amination : Introducing the aminomethyl group via reductive amination (e.g., using NaBHCN) or nucleophilic substitution of a bromomethyl intermediate with ammonia .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: ethanol/water) ensures >95% purity. Analytical HPLC with UV detection (λ = 254 nm) is recommended for quality control .

Q. How can spectroscopic techniques characterize this compound?

- NMR : H NMR shows distinct signals for the aminomethyl group (δ 3.8–4.2 ppm, singlet) and aromatic protons (δ 7.2–8.5 ppm). C NMR confirms the iodine-bearing carbon (δ 90–100 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) detects the molecular ion [M+H] at m/z 313.00 (calculated for CHIN) and iodine isotopic patterns .

- FT-IR : N-H stretching (3300–3500 cm) and C-I vibrations (500–600 cm) are diagnostic .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

The iodine atom at the 4-position enables Suzuki-Miyaura or Ullmann couplings for derivatization. Key considerations:

- Catalytic Systems : Pd(PPh)/CuI for aryl boronic acid couplings; ligand choice (e.g., XPhos) improves yield in electron-deficient systems .

- Steric Effects : The bulky aminomethyl group at the 1-position may slow transmetallation, requiring elevated temperatures (80–100°C) .

- Side Reactions : Competing deiodination can occur; adding silver(I) oxide suppresses this .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in cytotoxicity or receptor-binding assays may arise from:

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration ≤0.1% recommended) .

- Impurity Profiles : Trace heavy metals (e.g., Pd residues from synthesis) can confound results. ICP-MS analysis is advised .

- Metabolic Stability : Liver microsome assays (e.g., human vs. murine) reveal species-specific degradation rates, impacting IC values .

Q. What strategies are effective for studying the compound’s toxicological profile?

- In Vitro : Use MTT assays on primary hepatocytes to assess acute toxicity (24–48 hr exposure). EC values <10 μM warrant further scrutiny .

- In Vivo : Rodent studies (OECD TG 420) at 50–200 mg/kg doses monitor hepatic enzymes (ALT/AST) and histopathology .

- Mechanistic Studies : ROS generation and mitochondrial membrane potential assays (JC-1 staining) clarify apoptotic pathways .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for estrogen receptors). The iodine’s van der Waals radius (1.98 Å) enhances hydrophobic pocket binding .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps, highlighting nucleophilic regions (e.g., aminomethyl group) .

- MD Simulations : GROMACS simulations (100 ns) assess stability in lipid bilayers, critical for blood-brain barrier penetration studies .

Q. What experimental designs are optimal for stability studies under varying conditions?

- Thermal Stability : Accelerated aging at 40°C/75% RH for 4 weeks, with HPLC monitoring degradation products (e.g., deiodinated byproducts) .

- Photostability : Expose to UV light (320–400 nm) for 48 hr; LC-MS identifies photo-oxidation products (e.g., quinone derivatives) .

- Solution Stability : Assess pH-dependent degradation (pH 2–10) using phosphate buffers; the aminomethyl group is prone to hydrolysis at pH >8 .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Substituent Variation : Replace iodine with Br/Cl to compare halogen effects on lipophilicity (logP) and binding affinity .

- Aminomethyl Modifications : Introduce methyl or acetyl groups to alter solubility and metabolic stability .

- Biological Testing : Prioritize derivatives with IC <1 μM in target assays (e.g., kinase inhibition) and low cytotoxicity (Selectivity Index >10) .

Methodological Notes

- Data Validation : Cross-reference NMR shifts with PubChem entries (CID: [insert]) and spectral databases (e.g., SDBS) .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies and declare conflicts of interest per ICMJE standards .

- Open Science : Deposit synthetic protocols in protocols.io and raw data in Zenodo for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.